molecular formula C22H22FNO3 B11048236 (4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11048236
M. Wt: 367.4 g/mol
InChI Key: UIDMKIFRDFCKNL-CYVLTUHYSA-N
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Description

(4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a fluorophenyl group, a hexyloxybenzylidene moiety, and an oxazol-5(4H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one typically involves the condensation of 4-fluorobenzaldehyde with 2-(hexyloxy)benzaldehyde in the presence of a suitable base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

(4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one
  • (4Z)-4-(4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
  • (4Z)-4-(2-(benzyloxy)benzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

Uniqueness

What sets (4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one apart from similar compounds is its unique combination of a fluorophenyl group and a hexyloxybenzylidene moiety. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

(4Z)-2-(4-fluorophenyl)-4-[(2-hexoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C22H22FNO3/c1-2-3-4-7-14-26-20-9-6-5-8-17(20)15-19-22(25)27-21(24-19)16-10-12-18(23)13-11-16/h5-6,8-13,15H,2-4,7,14H2,1H3/b19-15-

InChI Key

UIDMKIFRDFCKNL-CYVLTUHYSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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